

physical and chemical properties of 3-azidopropane-1,2-diol

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Compound of Interest

Compound Name: 3-Azido-1,1,1-trifluoropropan-2-OL

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An In-depth Technical Guide to 3-Azidopropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 3-azidopropane-1,2-diol. This versatile chemical intermediate is of significant interest in medicinal chemistry, bioconjugation, and material science due to its unique trifunctional structure, incorporating both a reactive azide group and two hydroxyl groups.

Core Physical and Chemical Properties

3-Azidopropane-1,2-diol is a colorless to pale yellow liquid.^[1] Its key properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	3-azidopropane-1,2-diol	[1] [2]
CAS Number	73018-98-1	[1] [2] [3]
Molecular Formula	C ₃ H ₇ N ₃ O ₂	[1] [2]
Molecular Weight	117.11 g/mol	[1] [2]
Synonyms	3-Azido-1,2-propanediol, Azidoglycerol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]

Quantitative Physicochemical Data

This table presents key quantitative data points critical for experimental design and application.

Property	Value	Conditions	Source
Density	~1.258 g/cm ³	at 25 °C	[1]
Boiling Point	100-105 °C	At reduced pressure	[1]
XLogP3-AA	-0.2	Computed	[2]
Hydrogen Bond Donor Count	2	Computed	[2]
Hydrogen Bond Acceptor Count	4	Computed	[2]
Rotatable Bond Count	3	Computed	[2]
Exact Mass	117.053826475 Da	Computed	[2]

Synthesis and Experimental Protocols

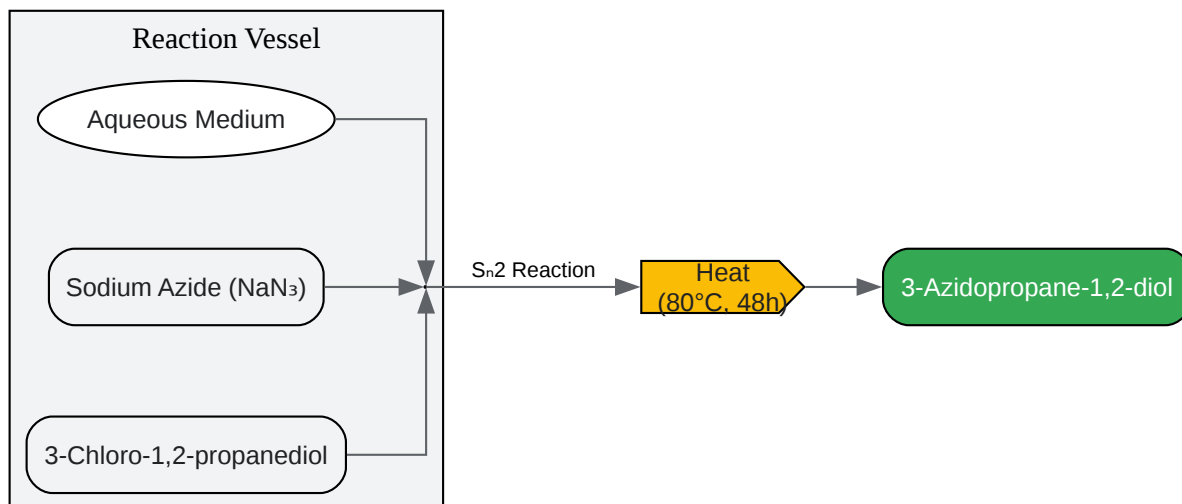
The most established and widely reported method for synthesizing 3-azidopropane-1,2-diol is through the nucleophilic substitution of a chloropropanediol precursor.

Synthesis via Azidation of 3-Chloro-1,2-propanediol

The synthesis proceeds via an S_N2 mechanism where the azide anion displaces the chloride leaving group from 3-chloro-1,2-propanediol.^[1] This reaction is typically performed in an aqueous medium using sodium azide as the azidating agent.^[1]

Experimental Protocol:

- **Reactant Preparation:** Dissolve 3-chloro-1,2-propanediol in an aqueous solution of sodium azide.
- **Reaction Conditions:** Heat the reaction mixture in a range of 70-100°C.^[1] Optimal conditions reported involve heating at 80°C for approximately 48 hours.^[1]
- **Work-up and Purification:**
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The product is typically extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and filtered.
 - The solvent is removed under reduced pressure.
 - Final purification can be achieved by vacuum distillation, collecting the fraction boiling at 100-105 °C.^[1]
- **Yield:** This protocol has been reported to yield the final product in approximately 85% yield.^[1]



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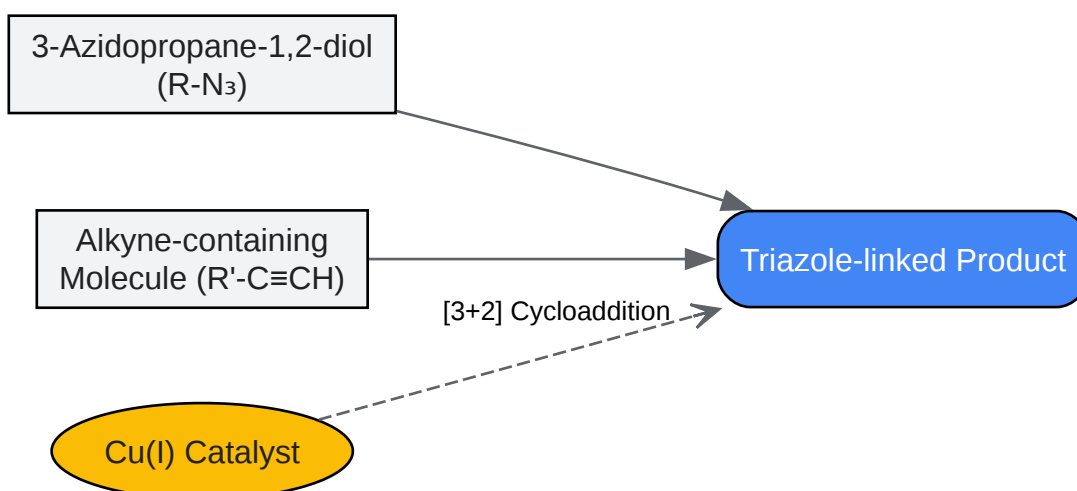
Caption: Synthesis workflow for 3-azidopropane-1,2-diol.

Chemical Reactivity and Applications

The utility of 3-azidopropane-1,2-diol stems from its azide group, which is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry."

Click Chemistry

The azide group allows 3-azidopropane-1,2-diol to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful reaction forms a stable triazole linkage between the diol and an alkyne-containing molecule, and it is widely used for its efficiency and specificity.^[1]



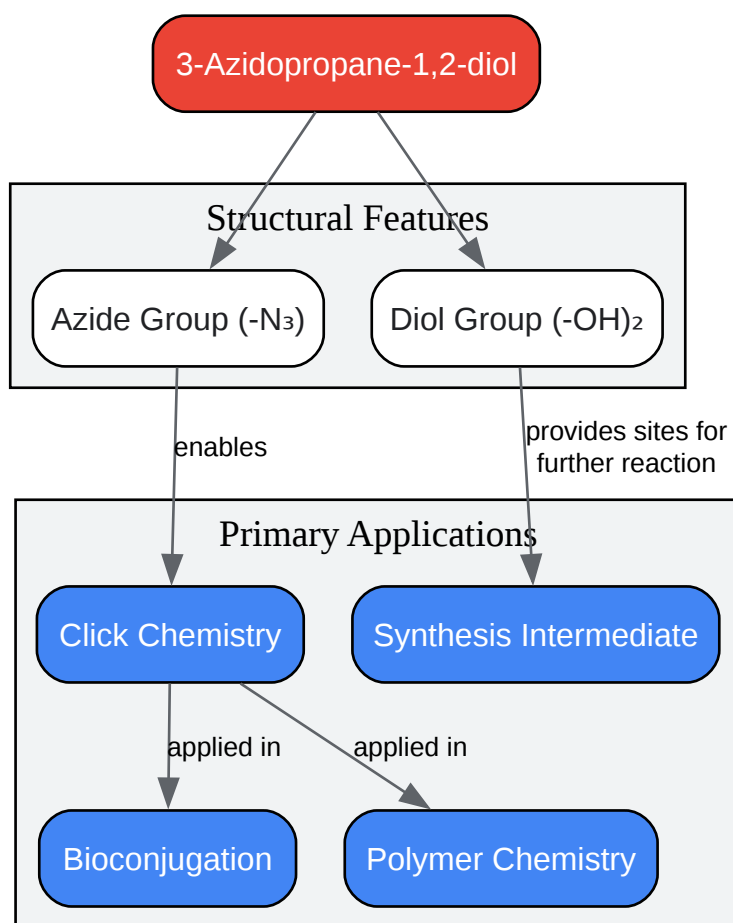
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Caption: General scheme of a CuAAC click chemistry reaction.

Key Applications

The unique structure of 3-azidopropane-1,2-diol makes it a valuable building block in several scientific domains.

- **Bioconjugation:** The reactive azide group is ideal for coupling with biomolecules (like proteins or nucleic acids) that have been modified to contain an alkyne group. This facilitates the development of probes and diagnostics in proteomics and drug development.^[1]
- **Organic Synthesis:** It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1]
- **Material Science:** In polymer chemistry, it can be used to create functionalized polymers through click chemistry approaches, leading to materials with tailored properties.^[1] It has been investigated for creating high-generation dendrimers and as a potential component in developing agents for photodynamic therapy.^[1]



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Caption: Relationship between structure and applications.

Spectral Data Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-azidopropane-1,2-diol.

- **Infrared (IR) Spectroscopy:** An FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong, sharp absorption around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration, and a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching from the diol groups.[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show signals corresponding to the protons on the three-carbon backbone. The protons adjacent to the hydroxyl and azide groups would exhibit distinct chemical shifts.
- ^{13}C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (hydroxyl and azide).

Safety, Handling, and Toxicology

Proper handling of 3-azidopropane-1,2-diol is crucial. While generally stable, its azide functionality and potential biological activity warrant caution.

Stability and Reactivity

- Chemical Stability: The compound is stable and does not decompose if used according to standard specifications.[\[5\]](#)
- Hazardous Reactions: No dangerous reactions are known under normal conditions.[\[5\]](#)
- Incompatible Materials: Information on specific incompatible materials is limited, but standard practice suggests avoiding strong oxidizing agents.[\[5\]](#)

Toxicological Information

- Mutagenicity: Research has indicated that 3-azidopropane-1,2-diol exhibits mutagenic properties in human TK6 cells, where it was shown to induce G:C to A:T transitions.[\[1\]](#) These findings suggest potential interference with DNA integrity and raise safety concerns regarding its handling and use.[\[1\]](#)
- General Hazard: It is classified as Water Hazard Class 1 (slightly hazardous for water) in Germany.[\[5\]](#)

Handling and First Aid

- Personal Protection: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

- First Aid Measures:
 - Inhalation: Move to fresh air and consult a doctor if complaints arise.[5]
 - Skin Contact: The product is generally not irritating to the skin.[5]
 - Eye Contact: Rinse opened eyes for several minutes under running water.[5]
 - Ingestion: If symptoms persist, consult a doctor.[5]

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References

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